MAO-A inhibitor 1
Beschreibung
Biological Significance of Monoamine Oxidase A in Biological Systems
Monoamine oxidase A (MAO-A) is a crucial enzyme encoded by the MAOA gene, which is located on the X chromosome. koreascience.kr This enzyme is primarily found on the outer membrane of mitochondria in various cells throughout the body, including those in the liver, gastrointestinal tract, and importantly, in neurons and astroglia within the central nervous system. mdpi.comresearchgate.net
The primary function of MAO-A is the oxidative deamination of monoamines, a process essential for the breakdown and regulation of several key neurotransmitters. mdpi.comcaymanchem.com Specifically, MAO-A is responsible for metabolizing serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). researchgate.net These neurotransmitters play a vital role in regulating mood, emotions, sleep, appetite, and the body's response to stress. wikipedia.org By breaking down these signaling molecules after they have transmitted their signals, MAO-A helps to maintain neurochemical balance in the brain. caymanchem.com
Beyond its role in neurotransmitter metabolism, MAO-A is also involved in the breakdown of dietary monoamines, such as tyramine, which is found in various foods. wikipedia.org The enzyme also appears to play a role in normal brain development before birth through its involvement in apoptosis, the process of programmed cell death. wikipedia.org Given its critical functions, alterations in MAO-A activity have been associated with various psychiatric and neurological disorders, including depression and anxiety. researchgate.net
Historical Context and Evolution of MAO-A Inhibitor Research
The field of MAO-A inhibitor research began serendipitously in the 1950s with the discovery of the antidepressant effects of iproniazid (B1672159), a drug originally developed for tuberculosis. researchgate.netwikipedia.org Researchers observed that patients treated with iproniazid experienced mood elevation, which was later linked to its ability to inhibit MAO. researchgate.net This discovery led to the development of the first generation of MAO inhibitors (MAOIs), which were non-selective and irreversible, meaning they blocked both MAO-A and its isoform MAO-B permanently. wikipedia.orgwikipedia.org
While these early MAOIs proved effective for depression, their use was curtailed by significant safety concerns, including the risk of hypertensive crises when patients consumed tyramine-rich foods (the "cheese effect") and potential liver toxicity. wikipedia.org These adverse effects spurred further research into developing safer alternatives.
A significant advancement came with the understanding of the two MAO isoforms, MAO-A and MAO-B, which differ in their substrate specificities and tissue distribution. mdpi.com This led to the development of selective MAOIs. Researchers created compounds that would selectively target MAO-A, which is more directly linked to the metabolism of serotonin and norepinephrine, key neurotransmitters in depression. wikipedia.org
Further evolution in the field led to the creation of reversible inhibitors of monoamine oxidase A (RIMAs). wikipedia.org Unlike their irreversible predecessors, RIMAs can detach from the enzyme, allowing for a more controlled and safer inhibition. researchgate.net Moclobemide (B1677376) was the first RIMA to be widely used in clinical practice. wikipedia.org The development of selective and reversible MAO-A inhibitors marked a significant step forward, offering therapeutic benefits with an improved safety profile compared to the original non-selective, irreversible agents. nih.gov
Identification and Academic Research Focus on MAO-A Inhibitor 1 (CAS: 119229-96-8)
This compound, with the chemical name (E)-6-(4-Hydroxystyryl)benzene-1,2,4-triol and CAS number 119229-96-8, is a stilbene (B7821643) compound. caymanchem.commdpi.com Its identification as a monoamine oxidase-A inhibitor stems from research focused on natural products.
A 1988 study by Ryu, Han, and Han screened thirty medicinal plants to assess their inhibitory effects on rat brain monoamine oxidase A. dbpia.co.kr In this study, various stilbenes were isolated from plants such as Veratri Rhizoma, Reynoutriae Radix, and Rhei undulati Rhizoma. dbpia.co.kr Among the compounds identified, resveratrol (B1683913) was found to be a potent competitive inhibitor of MAO-A. dbpia.co.kr Subsequent citations of this work by chemical suppliers indicate that (E)-6-(4-Hydroxystyryl)benzene-1,2,4-triol was one of the stilbenes identified in this line of research. caymanchem.com It has been found in V. nigrum. caymanchem.com
Academic research on this specific compound has characterized it as having antioxidant and enzyme inhibitory activities. caymanchem.com In vitro studies have determined its half-maximal inhibitory concentration (IC50) against monoamine oxidase A to be 100 µM. caymanchem.com Further research has also highlighted its radical scavenging effects and its ability to inhibit H+/K+-ATPase. caymanchem.com
The research focus on stilbenes, such as this compound and the more widely studied resveratrol, is driven by their potential as multi-target agents for neurological disorders. researchgate.net The structural features of these compounds, particularly the arrangement of hydroxyl groups on the aromatic rings, are crucial for their biological activity, including their ability to inhibit MAO-A. caymanchem.com
Interactive Data Tables
Properties of this compound
| Property | Value | Source |
| Formal Name | 6-[(1E)-2-(4-hydroxyphenyl)ethenyl]-1,2,4-benzenetriol | caymanchem.com |
| CAS Number | 119229-96-8 | caymanchem.com |
| Molecular Formula | C14H12O4 | caymanchem.com |
| Formula Weight | 244.2 | caymanchem.com |
In Vitro Activity of this compound
| Target | Activity (IC50) | Source |
| Monoamine Oxidase A (MAO-A) | 100 µM | caymanchem.com |
| DPPH Radical Scavenging | 0.38 µM | caymanchem.com |
| H+/K+-ATPase Inhibition | 3.4 µM | caymanchem.com |
Structure
2D Structure
3D Structure
Eigenschaften
Molekularformel |
C14H12O4 |
|---|---|
Molekulargewicht |
244.24 g/mol |
IUPAC-Name |
6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzene-1,2,4-triol |
InChI |
InChI=1S/C14H12O4/c15-11-5-2-9(3-6-11)1-4-10-7-12(16)8-13(17)14(10)18/h1-8,15-18H/b4-1+ |
InChI-Schlüssel |
WREAQMXXCUARJD-DAFODLJHSA-N |
Isomerische SMILES |
C1=CC(=CC=C1/C=C/C2=C(C(=CC(=C2)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)O)O |
Herkunft des Produkts |
United States |
Mechanistic Studies of Mao a Inhibition
Enzyme-Inhibitor Interaction Dynamics
The interaction between MAO-A and its inhibitors is a dynamic process involving various binding mechanisms, kinetic modulations, and conformational adjustments within the enzyme's active site. These dynamics are crucial in determining the potency, selectivity, and duration of action of different inhibitory compounds.
Modes of MAO-A Inhibition: Reversible vs. Irreversible Binding Mechanisms
MAO-A inhibitors can be broadly classified into two main categories based on their binding mechanism: reversible and irreversible.
Irreversible inhibitors form a stable, covalent bond with the enzyme, typically with the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to its permanent inactivation. springernature.comnih.gov Enzyme activity can only be restored through the synthesis of new MAO-A molecules, a process that can take up to two weeks. springernature.com This class includes compounds from several chemical families, such as hydrazines (e.g., phenelzine), cyclopropylamines (e.g., tranylcypromine), and propargylamines (e.g., clorgyline). nih.gov These inhibitors are often referred to as "suicide inhibitors" because they are metabolized by MAO-A into a reactive intermediate that then covalently binds to and inactivates the enzyme. nih.gov
Reversible inhibitors , in contrast, bind to MAO-A through non-covalent interactions, forming an enzyme-inhibitor complex that can dissociate, allowing the enzyme to regain its activity. The duration of inhibition is dependent on the inhibitor's concentration and its affinity for the enzyme. nih.gov Moclobemide (B1677376) is a well-known example of a reversible inhibitor of MAO-A (RIMA). nih.gov The activity of MAO-A can be fully re-established within 24 hours after the last dose of a reversible inhibitor like moclobemide. nih.gov Other examples of reversible MAO-A inhibitors include harmine (B1663883) and CX157. nih.govnih.gov
Competitive Inhibition Kinetics and Enzyme-Substrate Affinity Modulation
Many MAO-A inhibitors exhibit competitive inhibition, where the inhibitor molecule competes with the substrate for binding to the active site of the enzyme. nih.govresearchgate.net The efficacy of a competitive inhibitor is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher affinity of the inhibitor for the enzyme and thus greater potency. nih.govresearchgate.net
The initial reversible binding of an inhibitor to the enzyme is a critical determinant of its selectivity for MAO-A over its isoform, MAO-B. nih.gov The affinity of these inhibitors for MAO-A modulates the enzyme's ability to bind to its natural substrates, thereby reducing their metabolic breakdown.
Below is a table summarizing the Ki values for several MAO-A inhibitors, illustrating their varying affinities for the enzyme.
| Inhibitor | Type | Ki Value (nM) |
| Clorgyline | Irreversible | - |
| Phenelzine | Irreversible | 112,000 |
| Tranylcypromine | Irreversible | - |
| Moclobemide | Reversible | - |
| Harmine | Reversible | - |
| Methylene Blue | Reversible | 27 |
| Pannorin | Reversible | 1,049 |
| Galangin | Reversible | - |
| Apigenin | Reversible | - |
Note: Specific Ki values can vary between studies depending on the experimental conditions.
Molecular Docking and Active Site Residue Interactions with MAO-A
Molecular docking studies have provided significant insights into the specific interactions between inhibitors and the active site of MAO-A. The active site is a hydrophobic cavity containing the FAD cofactor, which is covalently linked to a cysteine residue (Cys-406 in human MAO-A). dntb.gov.ua
Several key amino acid residues within the active site play a crucial role in inhibitor binding and selectivity. An "aromatic cage" formed by tyrosine residues, specifically Tyr407 and Tyr444, is essential for the proper orientation of substrates and inhibitors within the active site. nih.gov Site-directed mutagenesis studies have confirmed that the aromatic character of these residues is vital for catalytic activity. dntb.gov.ua
Other important residues that contribute to the architecture of the active site and influence inhibitor selectivity include Ile335 and Phe208. nih.gov The interaction between an inhibitor and these residues can involve a combination of hydrogen bonds and hydrophobic interactions. For instance, molecular docking studies with the reversible inhibitor harmine show its interaction with the FAD cofactor and key amino acid residues within the binding site. nih.gov The differences in the active site residues between MAO-A and MAO-B, such as Ile335 in MAO-A versus Tyr326 in MAO-B, are a major determinant of the selective inhibition of the two isoforms. nih.gov
Conformational Changes of MAO-A Upon Inhibitor Binding
The binding of an inhibitor to the active site of MAO-A is not a simple lock-and-key mechanism but can induce conformational changes in the enzyme. nih.gov These changes can be subtle alterations in the local environment of the active site or more significant structural rearrangements.
Circular dichroism (CD) spectroscopy has been employed to detect these conformational changes. nih.gov Studies have shown that the binding of a large inhibitor like pirlindole (B1663011) causes spectral changes consistent with an alteration in the environment of tyrosine and tryptophan residues in the active site. In contrast, a smaller inhibitor like d-amphetamine results in very little perturbation of these aromatic residues. nih.gov
Substrate Specificity and Isoform Selectivity
MAO-A exhibits a distinct preference for certain endogenous monoamine neurotransmitters, which is a key factor in its physiological role and the therapeutic effects of its inhibitors.
Differential Affinity for Endogenous Monoamines (Serotonin, Norepinephrine (B1679862), Dopamine)
MAO-A preferentially metabolizes serotonin (B10506) and norepinephrine. wikipedia.orgmdpi.com Dopamine (B1211576), on the other hand, is a substrate for both MAO-A and MAO-B. mdpi.comnih.gov The affinity of MAO-A for these substrates can be compared by examining their Michaelis constants (Km), where a lower Km value indicates a higher affinity.
Studies have shown that serotonin has a 2- to 4-fold smaller apparent Km for MAO-A than norepinephrine, indicating a higher affinity of the enzyme for serotonin. nih.gov In rat brain, the Km of MAO-A for dopamine was found to be 120 µM. nih.gov
The following table summarizes the comparative affinity of human MAO-A for these key monoamines.
| Endogenous Monoamine | MAO-A Affinity | Km Value |
| Serotonin | High | Lower than Norepinephrine |
| Norepinephrine | High | 2- to 4-fold higher than Serotonin |
| Dopamine | Moderate | 120 µM (in rat brain) |
Note: Km values can vary depending on the tissue and experimental conditions.
This differential affinity is the basis for the therapeutic effects of MAO-A inhibitors in treating depression, as their inhibition leads to increased levels of serotonin and norepinephrine in the brain. nih.gov
Selectivity Profiling Between MAO-A and MAO-B Isoforms
Monoamine oxidase exists in two isoforms, MAO-A and MAO-B, which, despite sharing approximately 70% structural identity, exhibit distinct substrate and inhibitor specificities. wikipedia.org MAO-A preferentially metabolizes key neurotransmitters such as serotonin and norepinephrine, whereas MAO-B primarily acts on substrates like phenylethylamine and benzylamine. frontiersin.org Both isoforms are capable of deaminating dopamine and tyramine. frontiersin.org
The defining characteristic of a selective MAO-A inhibitor is its significantly higher potency for the MAO-A isoform compared to MAO-B. This selectivity is crucial for its targeted pharmacological effects. For instance, the irreversible inhibitor clorgyline is highly selective for MAO-A. frontiersin.orgnih.gov In vivo studies in humans have demonstrated that during treatment with clorgyline, the activity of platelet MAO, which is exclusively the MAO-B form, remains unchanged, highlighting its selectivity. nih.gov This high degree of selectivity allows for the modulation of specific neurotransmitter pathways while minimizing off-target effects associated with MAO-B inhibition.
Molecular Determinants of Selectivity in MAO-A Active Site
The selectivity of inhibitors for MAO-A over MAO-B is rooted in the distinct structural differences within their active sites. nih.govresearchgate.net While both enzymes are anchored to the outer mitochondrial membrane and share highly conserved folds, their inhibitor-binding cavities are considerably different. nih.gov
The active site of MAO-A is a relatively large, single (monopartite) cavity with a volume of approximately 550 cubic angstroms (ų). nih.govresearchgate.net In contrast, the MAO-B active site is composed of two distinct cavities—an entrance cavity (290 ų) and a substrate cavity (400 ų)—separated by a crucial amino acid "gate." nih.govresearchgate.net This gate is formed by the residue Ile199 in MAO-B. nih.gov The corresponding residue in MAO-A is a bulkier phenylalanine (Phe208). nih.gov This single amino acid difference is a key determinant of inhibitor selectivity; the substitution of Phe208 in MAO-A with isoleucine can invert its selectivity profile to resemble that of MAO-B. nih.gov These structural variations dictate the size, shape, and type of inhibitor that can be accommodated, allowing for the rational design of molecules that bind preferentially to the MAO-A active site. nih.govnih.gov
Downstream Molecular and Cellular Effects of MAO-A Inhibition
Regulation of Neurotransmitter Homeostasis in Preclinical Models
By inhibiting the primary enzyme responsible for their degradation, "MAO-A inhibitor 1" directly regulates the homeostasis of monoamine neurotransmitters. nih.govfrontiersin.org In preclinical models, the administration of selective MAO-A inhibitors leads to a significant elevation in the brain levels of serotonin and norepinephrine. cambridge.orgnih.gov Studies in rats using in vivo microdialysis have shown that administering the MAO-A inhibitor clorgyline significantly increases extracellular levels of both serotonin and norepinephrine in the medial prefrontal cortex. cambridge.org
Further preclinical research in a mouse model of Huntington's disease demonstrated that treatment with clorgyline restored striatal levels of serotonin, norepinephrine, and dopamine. squarespace.comnih.gov This restoration of neurotransmitter balance underscores the fundamental mechanism of action for MAO-A inhibitors: preventing the breakdown of these monoamines leads to their accumulation, thereby enhancing neurotransmission in pathways implicated in mood and cognitive function. nih.govfrontiersin.org
Modulation of Oxidative Stress Pathways and Reactive Oxygen Species (ROS) Production
The catalytic cycle of both MAO-A and MAO-B generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), as a byproduct. nih.govingentaconnect.comnih.gov Consequently, elevated MAO-A activity is a significant source of oxidative stress, which can contribute to cellular damage. ingentaconnect.comresearchgate.net MAO-A is considered a major source of H₂O₂ in cardiac tissue, and its overactivity is linked to mitochondrial damage. ingentaconnect.comresearchgate.net
By blocking the enzymatic activity of MAO-A, "this compound" effectively reduces the production of H₂O₂. nih.gov Preclinical studies have confirmed that MAO inhibitors can eliminate the biochemical markers of increased H₂O₂ production. nih.gov For instance, in models of staurosporine-induced apoptosis in neuroblastoma cells, the associated increase in ROS production was effectively blocked by MAO-A inhibition. nih.gov This reduction in ROS generation is a key downstream effect that protects cells from oxidative damage. ingentaconnect.comnih.gov
Impact on Mitochondrial Function and Bioenergetics
Located on the outer mitochondrial membrane, MAO-A is positioned to directly influence mitochondrial health. nih.gov The ROS generated by MAO-A can inflict oxidative damage, leading to mitochondrial dysfunction. researchgate.net The impact of MAO-A inhibition on mitochondrial bioenergetics, however, appears to be complex and dose-dependent.
Studies on isolated mouse cortical mitochondria found that low concentrations (5-20 μM) of the selective MAO-A inhibitor clorgyline actually increased the mitochondrial oxygen consumption rate across most respiration states. nih.govnih.gov This suggests that at certain concentrations, MAO-A inhibition may enhance bioenergetic activity. nih.gov Conversely, a very high dose (80 μM) of clorgyline led to significant bioenergetic inhibition and an increase in mitochondrial ROS, indicating a potential toxicity threshold. nih.gov At the lower, effective concentrations, there were no changes in ROS production or the activity of electron transport chain complexes I, II, or IV, suggesting that MAO-A inhibition can modulate mitochondrial respiration without causing overt impairment. nih.gov
Influences on Cellular Apoptosis Pathways
MAO-A is directly involved in the regulation of cellular apoptosis, or programmed cell death. pnas.org The oxidative stress resulting from MAO-A-generated H₂O₂ can trigger apoptotic signaling cascades. nih.gov Research has consistently shown that inhibiting MAO-A can protect cells from apoptosis. nih.govpnas.org
In studies using human melanoma cells and cortical brain cells, the MAO-A inhibitor clorgyline was able to protect cells from apoptosis induced by serum starvation. pnas.org This protective effect is mediated through the modulation of key apoptotic proteins. For example, in a neuroblastoma cell model, MAO-A inhibition reversed the depletion of the anti-apoptotic protein Bcl-2 and reduced the activation of pro-apoptotic executioner enzymes like caspase-3 and caspase-9. nih.gov By preventing the decrease in Bcl-2 and inhibiting caspase activation, "this compound" helps to maintain cell survival in the face of apoptotic stimuli. nih.govpnas.org
Chemical Biology and Medicinal Chemistry of Mao a Inhibitor 1 and Analogues
Structural Classification of MAO-A Inhibitor 1: Stilbene (B7821643) Derivatives
This compound belongs to the stilbene class of chemical compounds. The core structure of these compounds is 1,2-diphenylethylene. Resveratrol (B1683913), a well-known natural stilbenoid, has demonstrated the ability to inhibit monoamine oxidase, and its stilbene structure is considered important for this biological activity. nih.gov Bioactivity-guided isolation from the rhizomes of Rheum palmatum has identified several stilbenes as MAO inhibitors. nih.gov
The general structure of a stilbene derivative consists of two aromatic rings linked by an ethylene (B1197577) bridge. Variations in the substitution patterns on these aromatic rings lead to a diverse range of compounds with differing biological activities.
Structure-Activity Relationship (SAR) Studies for MAO-A Inhibition
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For MAO-A inhibitors, these studies help in identifying the key molecular features that determine their potency and selectivity. nih.gov
Identification of Key Pharmacophoric Features for Potency and Selectivity
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. derpharmachemica.com For MAO-A inhibitors, several key pharmacophoric features have been identified through computational and experimental studies.
Key features often include:
Aromatic Rings: The presence of one or two aromatic rings is a common feature in many MAO inhibitors. mdpi.comdovepress.com These rings can engage in hydrophobic and stacking interactions within the active site of the enzyme.
Hydrogen Bond Acceptors/Donors: The ability to form hydrogen bonds with amino acid residues in the enzyme's active site is critical for binding affinity. x-mol.netmdpi.com
Linker Moiety: The nature and length of the linker connecting different parts of the molecule can significantly impact both potency and selectivity. dovepress.comnih.gov
A study on stilbenes from Rheum palmatum revealed that a methoxy (B1213986) group at the 4'-position of the stilbene scaffold was important for MAO inhibitory activity and selectivity. nih.gov Conversely, the presence of other substituents on the B-ring was found to be detrimental to MAO inhibition. nih.gov
Rational Design and Synthesis of MAO-A Inhibitor Analogues
The insights gained from SAR and pharmacophore modeling guide the rational design of new, more potent, and selective MAO-A inhibitors. mdpi.comnih.gov This process involves modifying a known inhibitor's structure to enhance its interaction with the target enzyme. For instance, based on the SAR of tricyclic N-arylamides, analogues were designed where the potentially toxic amide function was replaced by bioisosteric groups like imidazoline, oxadiazole, or tetrazole, while retaining the desired inhibitory activity. nih.gov
The synthesis of these rationally designed analogues often involves multi-step chemical reactions. For example, a series of 2-methoxy-4-(5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenol derivatives were synthesized based on the structural features of curcumin, a natural MAO inhibitor. nih.gov This led to the discovery of a potent and selective hMAO-A inhibitor. nih.gov
Synthetic Methodologies for this compound and Related Chemical Scaffolds
The synthesis of this compound and its analogues with the stilbene scaffold can be achieved through various organic chemistry reactions. A common and versatile method for synthesizing stilbenes is the Wittig reaction, which involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone. Another widely used method is the Heck reaction, a palladium-catalyzed cross-coupling of an aryl halide with an alkene.
The synthesis of related heterocyclic scaffolds, which have also shown significant MAO-A inhibitory activity, employs a variety of synthetic strategies. For example, pyrazoline derivatives can be synthesized through the cyclization of chalcones with hydrazine. nih.gov Quinazoline derivatives have been synthesized starting from 2-methyl-4H-benzo[d] nih.govnih.govoxazin-4-one, which undergoes hydrazinolysis and subsequent reaction with aromatic aldehydes. royalsocietypublishing.org
Computational Chemistry and Drug Design Applications
Computational chemistry plays a pivotal role in modern drug discovery, offering powerful tools to investigate drug-target interactions and guide the design of new therapeutic agents. springernature.comnih.gov
Ligand-Based and Structure-Based Drug Design Approaches
Both ligand-based and structure-based drug design approaches are extensively used in the development of MAO-A inhibitors. nih.govmdpi.commdpi.comnih.gov
Ligand-based drug design is employed when the three-dimensional structure of the target protein is unknown or not well-defined. researchgate.net This approach relies on the information derived from a set of known active ligands. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are central to this approach. nih.govmdpi.com A 3D-QSAR model, for instance, can correlate the biological activity of a series of compounds with their 3D structural properties, providing a predictive tool for designing new molecules with enhanced activity. nih.gov
Structure-based drug design , on the other hand, utilizes the known 3D structure of the target protein, in this case, MAO-A. mdpi.comnih.gov The crystal structure of human MAO-A complexed with inhibitors provides a detailed map of the active site. mdpi.com Molecular docking simulations are then used to predict how potential inhibitors will bind to the enzyme, allowing for the rational design of molecules with improved affinity and selectivity. mdpi.comroyalsocietypublishing.org These computational predictions can then be validated through experimental synthesis and biological evaluation. mdpi.com
Pharmacophore Modeling for MAO-A Inhibitors
Pharmacophore modeling is a computational strategy employed in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target, such as monoamine oxidase-A (MAO-A). mdpi.comnih.gov These models serve as templates for designing new inhibitors or for screening virtual compound libraries to identify potential new drug candidates. The generation of a pharmacophore model is based on the structural and biological activity data of a set of known inhibitors. mdpi.com
Several pharmacophore models have been developed for MAO-A inhibitors, each tailored to a specific class of compounds. A study utilizing the CATALYST software and a training set of 64 coumarin (B35378) analogues with a wide range of MAO-A inhibitory activities (IC50 values from 2.0 x 10-8 M to 1.0 x 10-4 M) generated a five-point pharmacophore model. mdpi.com The optimal model consisted of two hydrogen-bond acceptor features and three hydrophobic groups. mdpi.comnih.gov This model demonstrated a high correlation (R = 0.95) between the experimentally determined and predicted inhibitory activities of the compounds in the training set. mdpi.com The most potent compounds in this series effectively mapped all five features of the pharmacophore, while less active compounds failed to map one or more features, highlighting the importance of these specific chemical characteristics for binding to MAO-A. mdpi.com
Another study focused on tricyclic nih.govnih.govnih.gov/ nih.govnih.govnih.gov compounds as selective MAO-A inhibitors developed a four-point pharmacophore model. derpharmachemica.com This model, generated using the PHASE module of the Schrödinger software suite, identified three hydrogen bond acceptors and one aromatic ring as the crucial features for inhibitory activity. derpharmachemica.com The model was developed from a set of 65 analogues and was subsequently used to build a 3D-QSAR (Quantitative Structure-Activity Relationship) model that showed good predictive power. derpharmachemica.com
For β-carboline derivatives, which are known to be potent reversible and competitive inhibitors of MAO-A, structure-based pharmacophore models have been developed. nih.gov For instance, the potent inhibitor harmine (B1663883) (Ki = 0.005 µM) was shown to interact with the MAO-A active site through hydrophobic interactions of its two aromatic rings and a methyl group, with its pyridine (B92270) nitrogen acting as a hydrogen bond acceptor and the pyrrole (B145914) nitrogen as a hydrogen bond donor. nih.gov A merged 3D-pharmacophore model for irreversible MAO inactivators, including the MAO-A selective inhibitor clorgyline, identified a common set of features: a hydrogen-bond donor and a hydrophobic-aromatic feature separated by a distance of 5.7 Å, along with an ionizable amine. mdpi.com
The table below provides examples of MAO-A inhibitors and their corresponding pharmacophoric features.
| Compound Class | Key Pharmacophoric Features | Example Compound | MAO-A IC50/Ki |
| Coumarins | Two hydrogen-bond acceptors, three hydrophobic groups | Molecule 64 (specific structure not detailed in source) | Not specified in source |
| Tricyclics | Three hydrogen-bond acceptors, one aromatic ring | Not specified in source | Not specified in source |
| β-Carbolines | One hydrogen-bond acceptor (pyridine N), one hydrogen-bond donor (pyrrole N), hydrophobic aromatic rings | Harmine | 0.005 µM (Ki) |
| Anilides | Two aryl moieties connected by a short spacer | N-(2,4-dinitrophenyl)benzamide | 126 nM (IC50) |
These models underscore that while the specific arrangement and nature of pharmacophoric features can vary between different inhibitor scaffolds, a combination of hydrophobic and hydrogen-bonding interactions is consistently important for potent MAO-A inhibition.
Cheminformatics and Chemogenomic Profiling for MAO-Targeting Compounds
Cheminformatics and chemogenomics are powerful computational disciplines that aid in the discovery and development of novel MAO-targeting compounds by analyzing large datasets of chemical and biological information. acs.orgacs.org These approaches help to understand the chemical space of MAO inhibitors, identify structure-activity relationships (SAR), and uncover new therapeutic opportunities. acs.org
A comprehensive cheminformatics analysis of approximately 2200 known MAO inhibitors revealed important physicochemical properties and structural motifs associated with MAO-A and MAO-B inhibition. researchgate.net Principal Component Analysis (PCA) of the physicochemical properties of these inhibitors highlighted a distinct hydrophobic character that separates them from other central nervous system (CNS) active drugs. nih.govresearchgate.net Scaffold analysis, a key cheminformatics technique, is used to break down molecules into their core ring systems (Murcko scaffolds) and linkers. acs.org An analysis of MAO-A inhibitors identified 490 distinct Murcko scaffolds, with some scaffolds being more frequently associated with high biological activity. acs.org The 3-phenyl-2H-chromen-2-one scaffold was identified as being particularly favorable for high MAO-A inhibitory activity. nih.govresearchgate.net
Further cheminformatics techniques, such as R-group decomposition and automated SAR analysis, have been employed to pinpoint specific substructures that are responsible for the inhibitory bioactivity against MAO-A. researchgate.net Activity cliff analysis, which identifies pairs of structurally similar compounds with a large difference in potency, can reveal subtle molecular modifications that lead to significant changes in biological activity. researchgate.net For example, a minor structural change in a compound could drastically alter its MAO-A inhibitory potency. researchgate.net
Chemogenomic profiling combines chemical and genomic data to systematically study the effects of small molecules on a genome-wide scale. acs.org This approach can be used to identify the molecular targets of compounds and to find new uses for existing drugs. acs.org The Connectivity Map (CMap) is a large-scale chemogenomics database that contains the gene expression profiles of human cell lines treated with a multitude of small molecules. acs.org By comparing the gene expression signature of a new compound or a disease state to the profiles in the CMap, it is possible to identify compounds with similar mechanisms of action. acs.org For instance, the gene expression signature of human prostate cancer cells treated with the MAO-A inhibitor clorgyline was used to query the CMap database. acs.org This analysis revealed that clorgyline's transcriptional effects are similar to those of other structurally diverse compounds known to induce apoptosis, suggesting a potential role for MAO-A inhibitors in cancer therapy. acs.org
The table below summarizes some of the key findings from cheminformatics and chemogenomic studies on MAO-A inhibitors.
| Analysis Type | Key Findings | Implication for Drug Discovery |
| Physicochemical Property Analysis (PCA) | MAO inhibitors exhibit a distinct hydrophobic character compared to other CNS drugs. nih.govresearchgate.net | Guides the design of new inhibitors with appropriate lipophilicity for CNS penetration. |
| Murcko Scaffold Analysis | Identified 490 scaffolds for MAO-A inhibitors; 3-phenyl-2H-chromen-2-one is a highly active scaffold. acs.orgresearchgate.net | Provides a starting point for the design of new inhibitor libraries based on privileged scaffolds. |
| Activity Cliff Analysis | Small structural modifications can lead to large changes in MAO-A inhibitory potency. researchgate.net | Highlights critical regions of the inhibitor structure for optimization of activity. |
| Chemogenomic Profiling (CMap) | The gene expression signature of clorgyline is similar to that of apoptosis-inducing agents. acs.org | Suggests potential new therapeutic applications for MAO-A inhibitors, such as in oncology. |
These computational approaches provide valuable insights into the complex relationships between chemical structure and biological activity, guiding the rational design and discovery of the next generation of MAO-A inhibitors.
Preclinical Research and Therapeutic Potential
In Vitro Pharmacological Characterization
The initial stages of drug discovery for MAO-A inhibitor 1 have involved a thorough characterization of its pharmacological properties in controlled laboratory settings. These in vitro studies are fundamental to understanding the compound's mechanism of action, potency, and selectivity.
Quantitative Enzyme Inhibition Assays (IC50/Ki determination)
The primary mechanism of action of this compound is the inhibition of the monoamine oxidase A enzyme. Quantitative assays have been performed to determine its inhibitory potency. The half-maximal inhibitory concentration (IC50) value for this compound against MAO-A has been reported to be 100 μM. While a specific inhibition constant (Ki) for MAO-A has not been definitively established in the reviewed literature, the IC50 value provides a key measure of its potency.
Selectivity Profiling Against Other Enzymes and Biological Targets
To assess the specificity of this compound, its activity has been evaluated against other enzymes. Notably, there is no direct evidence in the reviewed scientific literature of its effect on H+/K+-ATPase. However, studies on other enzymes have provided insights into its selectivity profile. For instance, oxyresveratrol (B150227) has been shown to be a potent inhibitor of tyrosinase, with reported IC50 values of 1.2 μM for mushroom tyrosinase and 52.7 μM for murine tyrosinase. Kinetic studies have revealed a non-competitive inhibition mechanism for mushroom tyrosinase, with a high affinity indicated by a Ki value in the range of 3.2-4.2 x 10⁻⁷ M. researchgate.net This potent inhibition of tyrosinase suggests a degree of promiscuity in its enzymatic interactions. Further research is required to establish a comprehensive selectivity profile against a broader range of biological targets.
Cell-Based Assays for Cellular Response, Viability, and Functional Modulation
The effects of this compound on cellular functions have been investigated in various cell-based assays, providing insights into its potential therapeutic and cytotoxic effects.
Cellular Viability:
The impact of oxyresveratrol on cell viability has been assessed across a range of cell lines. In human microglial HMC3 cells, oxyresveratrol showed toxicity at concentrations of 80 μM and above. mdpi.com In B16F10 melanoma cells, viability was maintained at over 90% for concentrations up to 15 µg/mL, with significant reductions observed at 20 µg/mL and 40 µg/mL. nih.gov
Functional Modulation:
Beyond viability, the functional effects of this compound have been explored, particularly in the context of inflammation and cellular signaling. In human dendritic cells, oxyresveratrol was found to inhibit the release of pro-inflammatory cytokines, including IL-12, IL-6, and TNF-α, when the cells were stimulated with the immune activator R848. nih.gov Furthermore, in human microglial HMC3 cells stimulated with IL-1β, oxyresveratrol significantly decreased the secretion of IL-6 and MCP-1. This anti-inflammatory effect was associated with the suppression of the PI3K/AKT/p70S6K and ERK1/2 MAPK signaling pathways. mdpi.com
In the context of melanogenesis, oxyresveratrol has been shown to down-regulate the MC1R/cAMP/MITF signaling pathway in B16F10 melanoma cells, leading to a reduction in melanin (B1238610) production. nih.gov
In Vivo Studies in Animal Models
Following promising in vitro results, the therapeutic potential of this compound has been further evaluated in animal models of disease, providing crucial information about its efficacy and mechanisms of action in a whole-organism context.
Neuropharmacological Investigations in Disease Models (e.g., Parkinsonism)
The neuroprotective properties of this compound have been a key area of in vivo research, particularly in models of Parkinson's disease. In a rat model of parkinsonism induced by the neurotoxin rotenone, pretreatment with oxyresveratrol was shown to ameliorate motor impairments and preserve dopaminergic neurons. researchgate.netresearchgate.net The neuroprotective mechanism in this model was linked to the antioxidant properties of oxyresveratrol. researchgate.net Specifically, rats treated with oxyresveratrol showed a reduction in malondialdehyde (MDA) levels, a marker of lipid peroxidation, and increased activity of the antioxidant enzyme catalase in the brain. researchgate.net
Anti-Inflammatory and Immunomodulatory Research
The anti-inflammatory and immunomodulatory effects of this compound observed in vitro have been substantiated by in vivo studies. In a mouse model of dermatitis induced by 2,4-Dinitrochlorobenzene (DNCB), treatment with oxyresveratrol reduced the severity of skin lesions, decreased skin thickness, and lowered the numbers of CD3, CD4, and CD8 T cells in the sensitized skin. nih.gov This suggests a potent immunomodulatory effect by suppressing inflammatory cell infiltration.
Further studies in cellular models have shown that oxyresveratrol can modulate the immune response by affecting cytokine production. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, an ester prodrug of oxyresveratrol, oxyresveratrol tetraacetate, significantly suppressed the release of the pro-inflammatory cytokines IL-6 and TNF-α. nih.gov In human peripheral blood mononuclear cells (PBMCs), oxyresveratrol demonstrated concentration-dependent effects on tryptophan breakdown, a key process in immune regulation, and dose-dependently decreased neopterin (B1670844) formation, a marker of cellular immune activation. researchgate.net
Interactive Data Table: In Vitro Activity of this compound (Oxyresveratrol)
| Target Enzyme | Assay Type | Species/Source | IC50 | Ki | Inhibition Type |
| MAO-A | Inhibition Assay | - | 100 µM | Not Reported | - |
| Tyrosinase | Inhibition Assay | Mushroom | 1.2 µM | 0.32-0.42 µM | Non-competitive |
| Tyrosinase | Inhibition Assay | Murine | 52.7 µM | Not Reported | - |
Evaluation in Oxidative Stress-Related Pathologies (e.g., Diabetic Cardiomyopathy, Muscular Dystrophies)
Monoamine oxidase A (MAO-A) has been identified as a significant source of oxidative stress in the myocardium, contributing to the pathology of diabetic cardiomyopathy. researchgate.net In experimental models of diabetes, increased MAO-A expression and activity have been observed. researchgate.netresearchgate.net The inhibition of MAO-A in these models has been shown to reduce markers of oxidative stress, decrease cellular apoptosis and fibrosis, and lead to an improvement in cardiac contractile function. researchgate.netresearchgate.net Specifically, the use of the MAO-A inhibitor clorgyline in diabetic rat models resulted in diminished oxidative stress markers. researchgate.net This highlights the role of MAO-A-induced oxidative stress in the development of cardiovascular complications in diabetes. researchgate.netnih.gov
MAO-A-dependent production of hydrogen peroxide under hyperglycemic conditions can lead to mitochondrial dysfunction. nih.govnih.gov Pharmacological inhibition of MAO-A has been shown to attenuate this diabetes-induced oxidative stress. nih.gov
In the context of muscular dystrophies, oxidative stress is a key factor in the pathophysiology of the disease. researchgate.net Research has indicated that reactive oxygen species (ROS) produced by MAO contribute to myofiber damage. researchgate.netresearchgate.net Studies in mouse models of muscular dystrophy have demonstrated that inhibiting MAO can reduce the accumulation of ROS. researchgate.net Specifically, in myoblasts from patients with collagen VI myopathies, MAO-dependent oxidative stress has been causally linked to mitochondrial dysfunction and apoptosis. nih.gov Inhibition of MAO in these patient-derived cells led to a significant reduction in ROS levels, a decrease in mitochondrial dysfunction, and a normalization of the increased rates of apoptosis. nih.gov
Table 1: Effects of MAO-A Inhibition in Preclinical Models of Oxidative Stress-Related Pathologies
| Pathology | Model | MAO-A Inhibitor | Key Findings | Reference |
|---|---|---|---|---|
| Diabetic Cardiomyopathy | Streptozotocin-induced diabetic rats | Clorgyline | Diminished oxidative stress markers, reduced cellular apoptosis and fibrosis, improved cardiac contractile function. | researchgate.netresearchgate.net |
| Diabetic Cardiomyopathy | Streptozotocin-induced diabetic mice | Pargyline | Prevented diastolic dysfunction, oxidative and endoplasmic reticulum stress. | nih.gov |
| Collagen VI Myopathies | Patient-derived myoblasts | Pargyline | Reduced ROS accumulation, decreased mitochondrial dysfunction, and normalized apoptosis. | nih.gov |
| Muscular Dystrophy | Col6a1−/− and mdx mice | Pargyline | Reduced ROS accumulation and ameliorated the dystrophic phenotype. | researchgate.net |
Investigation of Anti-Cancer Activity
Recent preclinical research has pointed to a role for MAO-A in the progression of various cancers, suggesting that its inhibition could be a viable therapeutic strategy. uniba.itnih.gov Elevated expression of MAO-A has been noted in several types of tumors, including prostate cancer, glioma, and non-small cell lung carcinoma. nih.govnih.gov
In the context of prostate cancer, MAO-A inhibitors have been shown to decrease the growth and proliferation of both androgen-sensitive and castration-resistant cancer cells. nih.gov The MAO-A inhibitor clorgyline, in particular, was found to reduce the expression of the androgen receptor (AR) and its splice variant AR-V7, which is associated with resistance to anti-androgen therapies. nih.gov Combining MAO-A inhibitors with antiandrogens like enzalutamide (B1683756) produced additive growth inhibitory effects. nih.gov
Studies on glioma cells have demonstrated that the chemical inhibition of MAO-A with clorgyline resulted in cytotoxicity and decreased cell invasion in vitro. nih.gov Similarly, in non-small cell lung carcinoma, higher MAO-A expression was linked to more advanced clinical stages and lymph node metastases. nih.gov
Furthermore, MAO-A has been implicated in the tumor microenvironment, where it can affect anti-tumor immune responses. ucla.edunih.gov T cells, which are crucial for attacking cancer cells, have been found to produce MAO-A upon recognizing tumors, which in turn diminishes their cancer-fighting capabilities. ucla.edu Inhibition of MAO-A helps T cells to overcome this immune checkpoint and more effectively combat the cancer. ucla.edu Additionally, MAO-A inhibitors can block immunosuppressive tumor-associated macrophages, further breaking down the defenses of tumors against the immune system. ucla.edu Preclinical studies have shown that MAO-A inhibitors may enhance the effectiveness of other anticancer agents when used in combination. uniba.it
Table 2: Preclinical Anti-Cancer Effects of MAO-A Inhibition
| Cancer Type | Model System | MAO-A Inhibitor | Observed Effects | Reference |
|---|---|---|---|---|
| Prostate Cancer | Human prostate cancer cell lines (LNCaP, C4-2B, 22Rv1) | Clorgyline, Phenelzine | Decreased cell growth and proliferation; reduced expression of AR-FL and AR-V7; additive inhibitory effects with enzalutamide. | nih.gov |
| Glioma | Glioma cell lines | Clorgyline | Cytotoxicity and decreased cell invasion. | nih.gov |
| Melanoma and Colon Cancer | Mouse models | MAOIs | Enhanced the ability of the immune system to control tumor growth by blocking MAO-A in T cells and tumor-associated macrophages. | ucla.edu |
Exploration of MAO-Independent Biological Activities and Neuroprotective Effects
A growing body of evidence suggests that some MAO-A inhibitors possess neuroprotective properties that are independent of their primary mechanism of MAO-A inhibition. psychiatry-psychopharmacology.comcdnsciencepub.com These multifaceted effects contribute to their therapeutic potential in neurological disorders beyond conditions traditionally associated with monoamine levels. nih.govmdpi.comresearchgate.net
For instance, the reversible MAO-A inhibitor moclobemide (B1677376) has demonstrated neuroprotective effects in a model of cerebral ischemia, and these effects appear to be unrelated to its inhibition of MAO-A. psychiatry-psychopharmacology.comcdnsciencepub.com Similarly, the irreversible MAO-A inhibitor clorgyline has shown protective effects against apoptosis induced by serum starvation in vitro. psychiatry-psychopharmacology.comcdnsciencepub.com
The neuroprotective actions of MAO inhibitors are complex. cdnsciencepub.com While part of their protective effect can be attributed to the reduction of potentially toxic byproducts of monoamine catabolism, such as hydrogen peroxide and ammonia, many studies indicate additional mechanisms are at play. nih.gov These MAO-independent neuroprotective actions are an area of active investigation and suggest that these compounds may have broader therapeutic applications. psychiatry-psychopharmacology.comcdnsciencepub.com
Table 3: MAO-Independent Neuroprotective Effects of MAO-A Inhibitors
| MAO-A Inhibitor | Experimental Model | Observed Neuroprotective Effect | Independence from MAO-A Inhibition | Reference |
|---|---|---|---|---|
| Moclobemide | Cerebral ischemia model | Neuroprotection | Effects appear to be independent of MAO-A inhibition. | psychiatry-psychopharmacology.comcdnsciencepub.com |
| Clorgyline | In vitro serum starvation | Protection against apoptosis | Implied to be an additional intrinsic property beyond MAO inhibition. | psychiatry-psychopharmacology.comcdnsciencepub.com |
Research Methodologies and Analytical Approaches
Biochemical and Enzymatic Assay Techniques
Biochemical and enzymatic assays are fundamental for the initial screening and characterization of MAO-A inhibitors. These in vitro methods measure the enzymatic activity of MAO-A in the presence of potential inhibitors.
A prominent chemiluminescent method is the MAO-Glo™ Assay . promega.compromega.com This homogeneous, two-step assay is highly sensitive and well-suited for high-throughput screening. promega.comnih.gov In the first step, a luminogenic MAO substrate is converted by MAO into luciferin (B1168401). promega.com The second step involves the addition of a luciferin detection reagent that simultaneously halts the MAO reaction and initiates a stable, glow-type luminescent signal. promega.compromega.com The light produced is directly proportional to the MAO activity. promega.com This assay has demonstrated over 100 times the sensitivity of comparable fluorometric methods. promega.compromega.com
Fluorometric detection methods offer a rapid and sensitive approach for screening MAO-A inhibitors. abcam.comwindows.net These assays are often based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of MAO substrates like tyramine. abcam.comwindows.netbioassaysys.com Another common fluorometric approach utilizes the non-fluorescent substrate kynuramine (B1673886), which is oxidized by MAO to the fluorescent product 4-hydroxyquinoline. researchgate.netnih.gov The increase in fluorescence intensity is directly proportional to the enzymatic activity. researchgate.net High-throughput screening assays using fluorescence probes have been developed in 384-well formats, demonstrating high quality, precision, and reproducibility. nih.gov
Table 1: Comparison of Common Biochemical Assays for MAO-A Activity
| Assay Type | Principle | Common Substrates | Detected Product | Advantages |
|---|---|---|---|---|
| Chemiluminescent (MAO-Glo™) | Two-step reaction producing light proportional to MAO activity. | Luminogenic luciferin derivative. | Luciferin. | High sensitivity, suitable for HTS. promega.comnih.gov |
| Fluorometric | Detection of a fluorescent product generated by MAO activity. | Tyramine, Kynuramine. | Hydrogen peroxide (H₂O₂), 4-hydroxyquinoline. | Rapid, sensitive, suitable for HTS. abcam.comresearchgate.netnih.gov |
| Spectrophotometric | Measurement of absorbance change due to product formation. | Kynuramine. | 4-hydroxyquinoline. | Convenient, provides quantitative reaction rates with calibration. nih.govmdpi.com |
Cell Culture Models and In Vitro Assays
Cell-based assays provide a more physiologically relevant context for evaluating MAO-A inhibitors compared to purely biochemical assays. These models allow for the assessment of a compound's ability to penetrate cell membranes and interact with MAO-A in its native mitochondrial environment.
Researchers often utilize cell lines that endogenously express MAO-A or have been engineered to express recombinant human MAO-A. researchgate.net These cellular models are instrumental in determining the intracellular efficacy of inhibitor candidates. For instance, the antiproliferative effects of novel MAO-A inhibitors have been evaluated using lung cancer cell lines like A549. mdpi.com In such studies, cell viability assays, such as the MTT assay, are employed to determine the cytotoxic effects of the inhibitors. mdpi.com
Animal Model Systems for Disease Pathophysiology and Compound Evaluation
Animal models are indispensable for the in vivo evaluation of MAO-A inhibitors and for understanding their role in various pathophysiological conditions. Rodent models are frequently used in the study of neurological and psychiatric disorders where MAO-A is implicated, such as depression and anxiety. mdpi.com
These models allow for the investigation of the behavioral effects of MAO-A inhibitors. For example, the antidepressant-like effects of compounds can be assessed using standardized behavioral tests. Furthermore, animal models are crucial for pharmacokinetic and pharmacodynamic studies, providing insights into the absorption, distribution, metabolism, and excretion of the inhibitor, as well as its in vivo target engagement. A general method has been developed for the enzymatic assay of MAO-A and MAO-B inhibitors in the plasma of pretreated animals, which involves extracting the inhibitor and incubating it with a rat brain MAO preparation. nih.gov
Molecular Biology Techniques
Molecular biology techniques are employed to investigate the regulation of MAO-A expression and to validate the mechanism of action of inhibitors at the molecular level.
Gene and protein expression analysis helps in understanding the impact of inhibitors on MAO-A levels. Techniques such as quantitative polymerase chain reaction (qPCR) and Western blotting can be used to measure MAOA mRNA and protein levels, respectively, in cells or tissues following treatment with an inhibitor. In vitro studies have shown a negative association between MAOA promoter/intron I/exon I methylation and protein function. nih.gov However, the extent to which this methylation affects brain MAO-A levels in vivo is still being investigated. nih.gov The expression of rat MAO-A has been successfully achieved in Pichia pastoris, yielding high levels of the enzyme localized to the outer mitochondrial membrane, which can be used for further biochemical studies. nih.gov
Computational and In Silico Methods
Computational approaches have become integral to the discovery and design of novel MAO-A inhibitors. mdpi.com These methods accelerate the identification of promising lead compounds and provide insights into the molecular interactions between inhibitors and the enzyme. nih.gov
Molecular docking is a widely used technique to predict the binding conformation and affinity of a small molecule to the active site of a protein. researchgate.netfrontiersin.org For MAO-A, docking studies have identified key amino acid residues involved in inhibitor binding, such as Tyr69, Asn181, Phe208, Gln215, Ile335, and Tyr444. researchgate.netnih.gov This information is critical for the rational design of more potent and selective inhibitors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov Hansch-type QSAR models, for instance, use physicochemical parameters like hydrophobicity, electronic properties, and steric effects to predict the inhibitory potency of molecules. nih.gov Such models have been successfully applied to MAO-A inhibitors, with predictive cross-validated r-squared values demonstrating their utility. nih.govacs.org
Cheminformatics approaches involve the analysis of large chemical datasets to identify structural features associated with MAO-A inhibition. acs.org These methods, combined with machine learning, can accelerate the virtual screening of large compound libraries to identify potential new inhibitors. nih.gov Pharmacophore models, which define the essential 3D arrangement of functional groups required for binding, are generated from known active inhibitors and used to guide the search for novel scaffolds. mdpi.commdpi.com
Table 2: Key Amino Acid Residues in MAO-A Involved in Inhibitor Binding
| Residue | Interaction Type | Reference |
|---|---|---|
| Tyr69 | Key binding residue | researchgate.net |
| Asn181 | Hydrogen bonding, Key binding residue | researchgate.netnih.gov |
| Phe208 | Hydrogen bonding, Key binding residue | researchgate.netnih.gov |
| Gln215 | Hydrogen bonding, Key binding residue | researchgate.netnih.gov |
| Ile335 | Key binding residue | researchgate.net |
| Tyr444 | Key binding residue | researchgate.net |
Spectroscopic and Chromatographic Techniques for Compound Characterization and Metabolite Analysis
Spectroscopic and chromatographic methods are essential for the structural confirmation of newly synthesized MAO-A inhibitors and for the analysis of their metabolism.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR) and Infrared (IR) spectroscopy are used to elucidate and confirm the chemical structure of inhibitor compounds. mdpi.com
Chromatographic techniques , particularly High-Performance Liquid Chromatography (HPLC) coupled with various detectors, are the cornerstone for analyzing the purity of compounds and studying their metabolic fate. nih.govspringernature.com Reversed-phase HPLC with diode-array detection (DAD), fluorescence, and mass spectrometry (MS) can be used to assay MAO-A activity by measuring the conversion of a substrate like kynuramine to 4-hydroxyquinoline. nih.govspringernature.comresearcher.life These methods are often more robust than direct spectrophotometric or fluorimetric assays as they are less prone to interference. nih.govspringernature.comresearcher.life HPLC-based methods are also employed to analyze the products of MAO-catalyzed reactions involving other substrates, such as the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). springernature.comresearcher.life
Future Research Directions and Unexplored Avenues
Elucidation of Novel MAO-A Inhibitor 1-Specific Mechanisms and Polypharmacology
Future research will focus on moving beyond the canonical mechanism of action—the inhibition of monoamine neurotransmitter breakdown—to uncover novel signaling pathways specifically modulated by this compound. A key area of investigation is its potential polypharmacology, the ability of a single compound to interact with multiple targets. This approach is gaining traction as complex diseases often involve multiple biological pathways. nih.gov
Researchers are exploring whether this compound can modulate cellular processes independent of its enzymatic inhibition. For instance, studies on other MAO inhibitors have revealed effects on apoptosis, cell proliferation, and the expression of neurotrophic factors. mdpi.com A central aspect of MAO-A's function is the production of reactive oxygen species (ROS) as a byproduct of its catalytic activity. nih.govnih.gov This function links the enzyme to conditions where oxidative stress is a key pathological feature, such as in neurodegenerative diseases and cancer. nih.govpatsnap.com The inhibition of MAO-A by compounds like this compound could therefore confer neuroprotective effects by reducing oxidative stress. nih.gov
The exploration of this compound's polypharmacology will involve screening it against a wide array of receptors, enzymes, and ion channels to identify potential off-target activities that could be therapeutically beneficial. This could reveal unexpected applications and provide a more comprehensive understanding of its biological effects.
Table 1: Potential Polypharmacological Targets for MAO-A Inhibitor Research
| Target Class | Potential Therapeutic Area | Rationale |
|---|---|---|
| Kinases | Oncology, Inflammation | Modulation of cell signaling pathways involved in growth and inflammation. |
| G-Protein Coupled Receptors (GPCRs) | Neuropsychiatric Disorders | Interaction with neurotransmitter receptors beyond the direct effect of increased monoamines. |
| Ion Channels | Neurological Disorders | Regulation of neuronal excitability and signaling. |
Development of Advanced In Vitro and In Vivo Models for Mechanistic Insights
To gain deeper insights into the specific mechanisms of this compound, the development of more sophisticated preclinical models is essential. Traditional two-dimensional cell cultures often fail to replicate the complexity of human tissues.
Advanced In Vitro Models: The field is moving towards complex in vitro models (CIVMs) that better mimic human physiology. nih.gov
Organoids: These are three-dimensional, self-organizing structures derived from stem cells that recapitulate the architecture and function of specific organs, such as the brain. Brain organoids can be used to study the effects of this compound on neuronal development, synaptic connectivity, and disease-specific pathologies in a human-relevant context. nih.gov
Organs-on-a-chip: These microfluidic devices contain living cells in continuously perfused microchannels, simulating the physiological environment of tissues and organs. nih.gov A "brain-on-a-chip" model, for example, could be used to study the transport of this compound across the blood-brain barrier and its subsequent effects on neuronal circuits.
Advanced In Vivo Models:
Transgenic and Knockout Models: Genetically engineered mouse models, such as those with specific mutations or deletions in the MAO-A gene, are invaluable for dissecting the enzyme's role in health and disease. These models can help clarify the consequences of MAO-A inhibition in specific neuronal populations or during different developmental stages.
Disease-Specific Animal Models: Utilizing animal models that accurately reflect the pathology of diseases like cancer or specific neurodegenerative disorders will be crucial for evaluating the therapeutic potential of this compound beyond its traditional applications. mdpi.com For example, a mouse model of pancreatic cancer has been used to show that MAO-A inhibition can ameliorate cardiac cachexia. mdpi.com
Integration of Multi-Omics Data in MAO-A Inhibition Research
The advent of high-throughput technologies has enabled the comprehensive analysis of biological systems at multiple levels. Integrating these "multi-omics" datasets offers a powerful, holistic approach to understanding the effects of this compound. nih.govarxiv.org This involves combining data from genomics, transcriptomics (gene expression), proteomics (protein abundance), and metabolomics (metabolite profiles) to construct a complete picture of the molecular changes induced by the inhibitor. nih.govyoutube.com
By applying systems biology approaches to multi-omics data, researchers can:
Identify Novel Biomarkers: Discover molecular signatures that predict a patient's response to this compound, paving the way for personalized medicine. arxiv.org
Uncover New Mechanisms: Reveal previously unknown pathways and molecular interactions affected by MAO-A inhibition. nih.gov
Build Predictive Models: Develop computational models that simulate the drug's effect on cellular networks, helping to understand the flow of information from genotype to phenotype. nih.govyoutube.com
For instance, integrating transcriptomic and proteomic data from cancer cells treated with this compound could reveal its impact on signaling pathways that control tumor growth and metastasis. mdpi.com This integrated analysis can provide insights that would be missed by studying a single omics layer alone. youtube.com
Exploration of this compound's Role in Emerging Disease Paradigms
While historically used for depression, the therapeutic potential of MAO-A inhibitors is being explored in a variety of new disease contexts. nih.gov Future research on this compound will likely focus on these emerging paradigms.
Oncology: Elevated MAO-A expression has been linked to the progression of several cancers, including prostate, glioma, and non-small cell lung carcinoma. nih.govnih.gov MAO-A contributes to tumor growth by increasing ROS production and promoting cell proliferation and invasion. nih.govnih.gov Therefore, this compound could be repurposed as an anticancer agent, potentially in combination with existing chemotherapies. patsnap.com
Neurodegenerative Diseases: Beyond its role in neurotransmitter metabolism, MAO-A-induced oxidative stress is implicated in the pathology of neurodegenerative disorders like Alzheimer's disease. mdpi.com While much focus has been on MAO-B inhibitors for these conditions, there is growing evidence that MAO-A inhibitors may also have neuroprotective roles. mdpi.comresearchgate.net
Cardiovascular and Metabolic Diseases: There is an emerging interest in the role of MAO-A in cardiovascular and metabolic conditions. patsnap.com MAO-A activity can contribute to oxidative stress and vascular dysfunction, suggesting that this compound could have potential as an adjunctive treatment for conditions like cardiac cachexia associated with cancer. patsnap.commdpi.com
Table 2: Emerging Therapeutic Areas for MAO-A Inhibitors
| Disease Area | Rationale for MAO-A Inhibition | Research Focus |
|---|---|---|
| Oncology | High MAO-A expression in tumors; promotes ROS production and cell proliferation. mdpi.comnih.gov | Evaluating anti-tumor efficacy, alone or in combination therapy. patsnap.com |
| Alzheimer's Disease | MAO-A contributes to oxidative stress and may influence amyloid-beta deposition. mdpi.com | Investigating neuroprotective effects and impact on cognitive decline. |
| Cardiac Cachexia | Increased myocardial MAO-A expression is associated with pro-atrophic and pro-inflammatory signals. mdpi.com | Assessing the ability to reverse or prevent cardiac muscle wasting. |
| Metabolic Disorders | MAO activity can modulate metabolic pathways and contribute to vascular dysfunction. patsnap.com | Exploring repurposing for conditions like diabetes and obesity. |
Refinement of Structure-Based Design for Enhanced Target Specificity and Efficacy in Preclinical Studies
The development of future MAO-A inhibitors will heavily rely on computational, structure-based drug design (SBDD) to create molecules with higher specificity and improved efficacy. nih.govnih.gov The availability of high-resolution crystal structures of human MAO-A has been a significant enabler for this approach. nih.govnih.gov
SBDD techniques, such as molecular docking, allow researchers to visualize how potential inhibitor molecules fit into the active site of the MAO-A enzyme. nih.govnih.gov This provides crucial information about the binding interactions between the ligand and the target protein. nih.gov The active sites of MAO-A and its isoform MAO-B are highly similar, but key differences in amino acid residues (e.g., Ile335 in MAO-A vs. Tyr326 in MAO-B) can be exploited to design isoform-selective inhibitors. nih.govcriver.com
Future efforts to refine this compound will involve:
In Silico Screening: Using computational models to screen large libraries of virtual compounds to identify those with a high predicted affinity and selectivity for MAO-A.
Lead Optimization: Modifying the chemical structure of promising lead compounds to improve their binding characteristics, reduce potential off-target effects, and enhance their pharmacological properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the chemical structure of a series of compounds with their biological activity, providing valuable insights for designing more potent inhibitors. mdpi.com
By leveraging these advanced computational strategies, researchers can accelerate the discovery and preclinical development of novel MAO-A inhibitors that are more effective and have fewer side effects than previous generations of these drugs. rsc.org
Q & A
(Basic) How do researchers experimentally distinguish reversible vs. irreversible MAO-A inhibitors?
Methodological Answer:
Reversibility is assessed through dialysis-based activity recovery assays . For example:
- Incubate MAO-A with the inhibitor (e.g., compound 5k at 4×IC₅₀) for 15 minutes.
- Dialyze the mixture for 24 hours to remove unbound inhibitor.
- Measure residual enzyme activity post-dialysis.
- Controls: Include untreated MAO-A (negative control) and irreversible inhibitors (positive control) .
(Basic) What kinetic parameters are critical for characterizing MAO-A inhibitors in vitro?
Key Parameters:
- IC₅₀ : Concentration causing 50% enzyme inhibition. Submicromolar IC₅₀ values (e.g., 0.586 µM for compound 5k) indicate potency .
- Kᵢ : Inhibition constant, calculated via Lineweaver-Burk plots. Purpurin, a competitive inhibitor, has Kᵢ = 0.422 µM .
- Selectivity Ratio : IC₅₀(MAO-B)/IC₅₀(MAO-A). Compound 14 shows 1,000-fold selectivity for MAO-A over MAO-B .
(Advanced) How can computational tools optimize MAO-A inhibitor design for selectivity and reversibility?
Approach:
- Molecular Docking : Screen compound libraries (e.g., 10,100 molecules) against MAO-A’s active site. Compound 356 showed stable binding via hydrophobic interactions and hydrogen bonding .
- Molecular Dynamics (MD) : Simulate inhibitor-enzyme complexes (e.g., 100 ns trajectories) to assess binding stability. Compound 356 maintained stable interactions, supporting reversible inhibition .
- QSAR Models : Combine with complex networks to predict activity. A QSAR model correctly predicted 27/33 coumarin derivatives’ MAO-A/B inhibition profiles .
(Advanced) What structural features drive MAO-A vs. MAO-B selectivity?
Structural Determinants:
- MAO-A : Requires nitrogen/oxygen-containing rings (e.g., benzimidazole derivatives) .
- MAO-B : Favors 4-halogenated phenyl rings (e.g., compound 28 with IC₅₀ = 1.5 nM for MAO-B) .
- Reversible MAO-A Inhibitors : Often feature flexible side chains (e.g., propylamine in fluorescence probes) to avoid deep cavity binding in MAO-B .
(Advanced) How should researchers address contradictory IC₅₀ values in MAO-A inhibitor studies?
Resolution Strategies:
- Standardize Assay Conditions : Use identical substrate concentrations (e.g., kynuramine for MAO-A vs. benzylamine for MAO-B) .
- Control for Isoform Cross-Reactivity : Validate selectivity with isoform-specific assays (e.g., MAO-Glo® kit) .
- Report Experimental Variables : Include enzyme source (recombinant vs. tissue-derived), pH, and pre-incubation time .
(Advanced) What advanced techniques detect endogenous MAO-A activity in live cells?
Method:
- Ratiometric Fluorescence Probes : Use probes like 1 and 2, which release fluorophores upon MAO-A oxidation.
(Basic) How is MAO-A inhibitor specificity validated experimentally?
Validation Workflow:
Isoform-Specific Assays : Test inhibition against both MAO-A and MAO-B (e.g., compound 5k inhibits MAO-A at 0.586 µM vs. MAO-B at >10 µM) .
Competitive Binding Studies : Compare Kᵢ values in the presence of substrate analogs .
Inhibitor Cross-Testing : Use known isoform-specific inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as controls .
(Advanced) Can QSAR models integrated with network analysis improve MAO inhibitor discovery?
Case Study:
- A combined QSAR-complex network model predicted 27/33 coumarin derivatives’ activities, identifying compound 14 (IC₅₀ = 7.2 nM for MAO-A) .
- Advantage : Reduces synthetic effort by prioritizing compounds with predicted high selectivity and potency .
(Advanced) How to design dual-target inhibitors (e.g., DYRK1A) without MAO-A off-target effects?
Strategy:
- Structural Refinement : Modify β-carboline scaffolds to eliminate MAO-A binding.
- Selectivity Screening : Use primary screens at 1 µM to exclude MAO-A-active candidates .
(Advanced) What role do molecular dynamics play in assessing MAO-A inhibitor stability?
Application:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
